

# A Comprehensive Technical Guide to the Physicochemical Properties of Disperse Blue 106

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## Compound of Interest

Compound Name: Disperse Blue 106

Cat. No.: B080608

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## Introduction

**Disperse Blue 106**, a monoazo dye, is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester and acetate.<sup>[1][2]</sup> Its chemical structure and properties contribute to its effectiveness in these applications. However, **Disperse Blue 106** is also recognized as a significant contact allergen, causing allergic contact dermatitis in sensitized individuals.<sup>[3][4][5]</sup> This technical guide provides an in-depth overview of the core physicochemical properties of **Disperse Blue 106**, offering valuable data and experimental context for researchers, scientists, and professionals in drug development who may encounter this compound.

## Physicochemical Data

The following tables summarize the key physicochemical properties of **Disperse Blue 106**.

Identifier	Value	Reference
Chemical Name	2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol	[6]
CAS Number	12223-01-7	[7]
Molecular Formula	C14H17N5O3S	[7]
Molecular Weight	335.38 g/mol	[6]

Property	Value	Reference
Boiling Point	550.8 °C at 760 mmHg	[7][8]
Flash Point	286.9 °C	[8]
Density	1.38 g/cm <sup>3</sup>	[7][8]
Vapor Pressure	5.74E-13 mmHg at 25°C	[8]
LogP (Octanol-Water Partition Coefficient)	4.116	[6]
Water Solubility	Insoluble / Slightly Soluble	[9][10]

Note on Water Solubility: While a precise quantitative value for the water solubility of **Disperse Blue 106** is not readily available in the reviewed literature, it is consistently described as being insoluble or only slightly soluble in water.[9][10] However, it is dispersible in water, a property crucial for its application in dyeing processes.[11] It is soluble in organic solvents such as acetone and ethanol.[9]

## Experimental Protocols

The determination of key physicochemical parameters such as water solubility and the octanol-water partition coefficient (LogP) is crucial for understanding the environmental fate, bioavailability, and potential toxicological profile of a chemical. Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely accepted for generating reliable data.

## Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is the saturation mass concentration in water at a given temperature. For a substance like **Disperse Blue 106**, which is poorly soluble in water, the Column Elution Method described in OECD Guideline 105 is appropriate.

Principle: A column is filled with a solid carrier material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is continuously monitored until it reaches a plateau, which represents the saturation concentration (i.e., water solubility).

Methodology:

- **Preparation of the Column:** A suitable solid support material (e.g., glass beads, silica gel) is coated with an excess of **Disperse Blue 106**. This is typically achieved by dissolving the dye in a volatile solvent, mixing it with the support material, and then evaporating the solvent.
- **Column Packing:** The coated support material is packed into a chromatography column.
- **Elution:** Water is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at a constant value (e.g., 20 °C).
- **Analysis:** The concentration of **Disperse Blue 106** in the collected fractions of the eluate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Determination of Solubility:** The water solubility is determined from the plateau of the concentration versus time curve.

## Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient ( $K_{ow}$  or  $P$ ) is a measure of a chemical's lipophilicity. For a compound with a high LogP value like **Disperse Blue 106**, the Shake Flask Method (OECD Guideline 107) or the HPLC Method (OECD Guideline 117) can be employed.

Principle: A solution of the test substance in either water or octanol is placed in a flask with the other immiscible solvent. The flask is shaken to allow for the partitioning of the substance between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured.

Methodology:

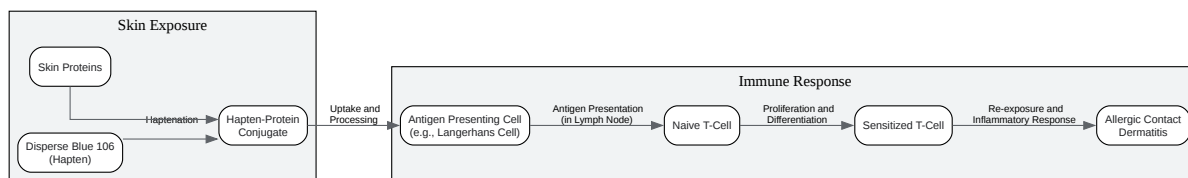
- Preparation of Solutions: A stock solution of **Disperse Blue 106** is prepared in either n-octanol or water.
- Partitioning: A known volume of the stock solution is mixed with a known volume of the other solvent (water or n-octanol) in a separatory funnel or other suitable vessel.
- Equilibration: The mixture is shaken for a sufficient period to reach equilibrium. The phases are then allowed to separate.
- Phase Separation and Analysis: The two phases are carefully separated. The concentration of **Disperse Blue 106** in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
- Calculation of Kow: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

## Allergenic Mechanism and Signaling Pathway

**Disperse Blue 106** is a well-documented contact allergen that can elicit a Type IV hypersensitivity reaction, also known as allergic contact dermatitis.<sup>[3][4]</sup> The mechanism involves the dye acting as a hapten.

Haptenation and Immune Response:

Small molecules like **Disperse Blue 106** are not immunogenic on their own. However, they can act as haptens by covalently binding to endogenous proteins in the skin.<sup>[12][13]</sup> This hapten-protein conjugate is then recognized as a foreign antigen by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.



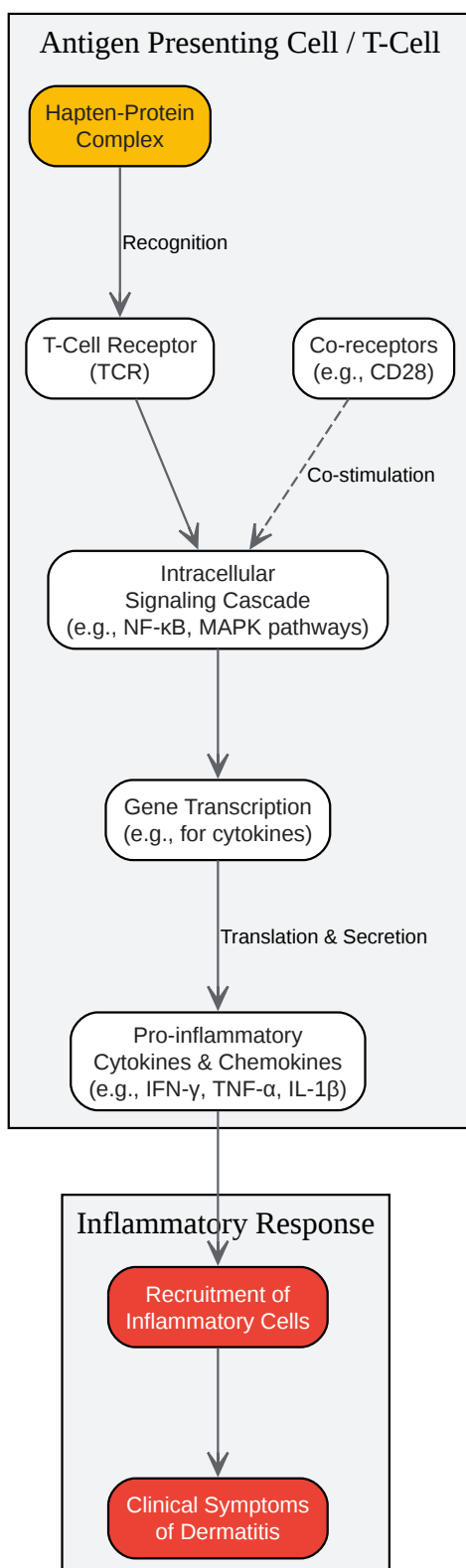
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### Workflow of Allergic Contact Dermatitis Induction by **Disperse Blue 106**.

Upon initial contact, the hapten-protein conjugates are processed by APCs, which then migrate to the regional lymph nodes. In the lymph nodes, the APCs present the processed antigen to naive T-cells, leading to their activation, proliferation, and differentiation into memory T-cells. This initial phase is known as sensitization and does not produce a visible skin reaction.

Upon subsequent exposure to **Disperse Blue 106**, the memory T-cells in the skin recognize the hapten-protein conjugate. This recognition triggers a cascade of inflammatory responses, including the release of cytokines and chemokines, which recruit other immune cells to the site of exposure. The culmination of this inflammatory response is the clinical manifestation of allergic contact dermatitis, characterized by erythema, edema, and vesiculation.

The following diagram illustrates a simplified, generalized signaling pathway that can be initiated by the interaction of the hapten-protein complex with immune cells, leading to the inflammatory response characteristic of allergic contact dermatitis.



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Generalized Signaling Cascade in Allergic Contact Dermatitis.

## Conclusion

This technical guide provides a consolidated resource on the core physicochemical properties of **Disperse Blue 106**. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a framework for the standardized determination of its water solubility and lipophilicity. Furthermore, the elucidation of its role as a hapten in inducing allergic contact dermatitis, along with a generalized signaling pathway, offers crucial insights for toxicological assessment and in the development of safer alternatives. This information is intended to support the research and development efforts of scientists and professionals working with or encountering this compound.

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